2-(Dimethylamino)benzoic acid hydrochloride
Overview
Description
2-(Dimethylamino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Activity in Drug Compounds
- 2-(Dimethylamino)benzoic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. Specifically, hydrochloride salts of certain derivatives showed promising anti-inflammatory effects (Lynch et al., 2006).
Chemical Synthesis Processes
- Research has been conducted on the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, using silver oxide as a catalyst. This process achieved a yield of 75.8% (Xie Chuan, 2005).
Generation of Structurally Diverse Libraries
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used as a starting material for alkylation and ring closure reactions, generating a diverse library of compounds (G. Roman, 2013).
Anion Recognition and Selectivity
- 4-(N,N-Dimethylamino)benzoic Acid has been applied in anion recognition, exhibiting high selectivity to divalent anions such as HPO4 2- and SO4 2- (X. Hou, K. Kobiro, 2006).
Synthesis and Antimicrobial Activity
- N-Boc-amino acid-(N
-benzoyl)- and N-Boc-amino acid-(N
-nicotinoyl) hydrazides, synthesized using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl- methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU), showed significant antimicrobial activity (Sherine N. Khattab, 2005).
Isotope Labeling and Analysis of Lipids
- Stable isotope-labeled 4-(dimethylamino)benzoic acid derivatives have been used for analyzing glycerophosphoethanolamine (PE) lipids, enhancing detection and analysis in biological samples (Karin A. Zemski Berry et al., 2009).
Efficient Peptide Coupling
- The Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) has been used as a coupling reagent for the synthesis of various amino acid derivatives, illustrating the versatility of 2-(Dimethylamino)benzoic acid hydrochloride in peptide synthesis (J. Brunel et al., 2005).
Spectroscopic Studies
- Spectral deconvolution studies of 2-dimethylamino-benzoic acid in different solvents have provided insights into its structural behavior in solution (C. I. Jose et al., 1988).
HIV-1 Maturation Inhibition
- Modifications of the C-3 benzoic acid moiety in HIV-1 maturation inhibitors have shown improved potency against resistant viruses (Jacob J. Swidorski et al., 2016).
Polymorphism and Crystallography
- Studies on polymorphism and cocrystal salt formation of various benzoic acid derivatives have expanded the understanding of these compounds in crystallography (C. Aakeröy et al., 2005).
Photocatalytic Degradation Studies
- 2-(4-Dimethylamino-phenylazo)-benzoic acid has been used in studies involving the photocatalytic degradation of pollutants (R. Comparelli et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)benzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10(2)8-6-4-3-5-7(8)9(11)12;/h3-6H,1-2H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLPYWDZRLVNPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736656 | |
Record name | 2-(Dimethylamino)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209533-97-1 | |
Record name | 2-(Dimethylamino)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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